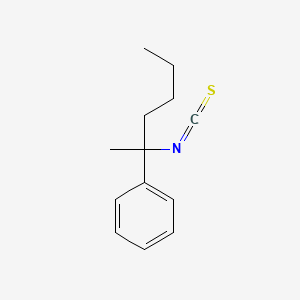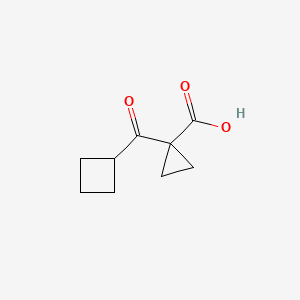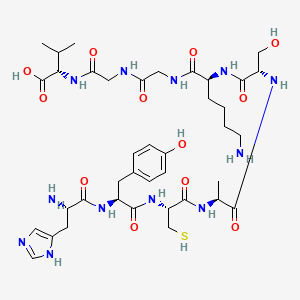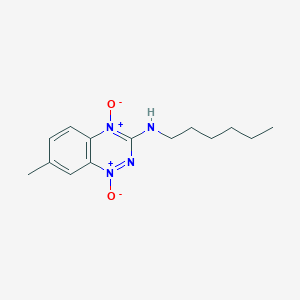
3,6-Dibromo-9-pentyl-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dibromo-9-pentyl-9H-carbazole: is an organic compound belonging to the carbazole family. Carbazoles are known for their unique structural properties, which include a three-ring system containing a pyrrole ring fused on either side to a benzene ring. This specific compound, with the molecular formula C18H17Br2N , is characterized by the presence of two bromine atoms at the 3 and 6 positions and a pentyl group at the 9 position of the carbazole core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibromo-9-pentyl-9H-carbazole typically involves the bromination of 9-pentyl-9H-carbazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the bromination process and prevent over-bromination .
Industrial Production Methods: On an industrial scale, the synthesis of this compound can be achieved through a continuous flow process. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and real-time monitoring ensures consistent quality and scalability of production .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3,6-Dibromo-9-pentyl-9H-carbazole can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced carbazole derivatives.
Substitution: The bromine atoms at the 3 and 6 positions make this compound highly reactive towards nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.
Major Products Formed:
Oxidation: Oxidized carbazole derivatives.
Reduction: Reduced carbazole derivatives.
Substitution: Substituted carbazole derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: 3,6-Dibromo-9-pentyl-9H-carbazole is used as a building block in the synthesis of various organic compounds, including polymers and dyes. Its unique structural properties make it an ideal candidate for the development of materials with specific electronic and optical properties .
Biology and Medicine: In biological research, this compound is used to study the effects of brominated carbazoles on cellular processes.
Industry: In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its high electron-donating ability and photoconductivity make it a valuable component in these technologies .
Mécanisme D'action
The mechanism of action of 3,6-Dibromo-9-pentyl-9H-carbazole involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, modulating their activity and influencing cellular processes. The bromine atoms and the pentyl group contribute to its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
- 3,6-Dibromo-9-phenyl-9H-carbazole
- 3,6-Dibromo-9-ethyl-9H-carbazole
- 3,6-Dibromo-9-methyl-9H-carbazole
Comparison: Compared to its analogs, 3,6-Dibromo-9-pentyl-9H-carbazole exhibits unique properties due to the presence of the pentyl group. This group enhances its solubility in organic solvents and increases its hydrophobicity, making it more suitable for applications in non-polar environments. Additionally, the pentyl group can influence the compound’s electronic properties, potentially leading to improved performance in optoelectronic devices .
Propriétés
Numéro CAS |
875797-70-9 |
|---|---|
Formule moléculaire |
C17H17Br2N |
Poids moléculaire |
395.1 g/mol |
Nom IUPAC |
3,6-dibromo-9-pentylcarbazole |
InChI |
InChI=1S/C17H17Br2N/c1-2-3-4-9-20-16-7-5-12(18)10-14(16)15-11-13(19)6-8-17(15)20/h5-8,10-11H,2-4,9H2,1H3 |
Clé InChI |
FOIMSKBENXBQTB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[4-(Methanesulfinyl)-2,5-dimethoxyphenyl]ethyl}acetamide](/img/structure/B14185525.png)


![N-(4-Chlorophenyl)-4-[4-(1H-tetrazol-1-yl)phenyl]phthalazin-1-amine](/img/structure/B14185540.png)


![1-[(Benzenesulfonyl)(diazo)methanesulfonyl]-4-cyclohexylbenzene](/img/structure/B14185574.png)







